Pentane, 1-(ethylthio)-

Description

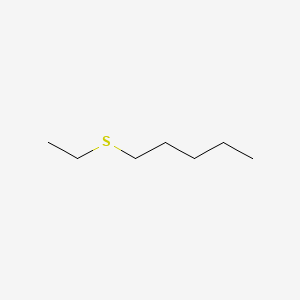

Pentane, 1-(ethylthio)- (CAS 26158-99-6) is a thioether compound with the molecular formula C₇H₁₆S and a molecular weight of 134.25 g/mol. It features an ethylthio group (-S-CH₂CH₃) attached to the terminal carbon of a pentane chain. Thioethers like this are characterized by their sulfur atom bridging two alkyl groups, which influences their physicochemical properties, including solubility, volatility, and reactivity.

Key physical properties derived from vapor pressure calculations at varying temperatures include:

| Temperature (K) | Vapor Pressure (kPa) |

|---|---|

| 368.42 | 11.19 |

| 382.18 | 20.12 |

| 395.94 | 34.47 |

| 409.70 | 56.59 |

| 423.46 | 89.44 |

| 437.22 | 136.67 |

| 450.98 | 202.66 |

These values indicate moderate volatility, increasing significantly with temperature .

Properties

CAS No. |

26158-99-6 |

|---|---|

Molecular Formula |

C7H16S |

Molecular Weight |

132.27 g/mol |

IUPAC Name |

1-ethylsulfanylpentane |

InChI |

InChI=1S/C7H16S/c1-3-5-6-7-8-4-2/h3-7H2,1-2H3 |

InChI Key |

SOGIWVXLDPPMMF-UHFFFAOYSA-N |

SMILES |

CCCCCSCC |

Canonical SMILES |

CCCCCSCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioethers with varying alkyl chain lengths or substitution patterns provide insights into structure-property relationships. Below is a comparative analysis:

Alkylthio-Pentanes

Notes:

- logP (Octanol-Water Partition Coefficient): A higher logP indicates greater hydrophobicity. The ethylthio group in 1-(ethylthio)pentane increases logP compared to its methylthio counterpart, aligning with trends in alkyl chain elongation .

- Vapor Pressure : The methylthio analog (C₆H₁₄S) exhibits higher volatility due to its lower molecular weight, whereas 1-(ethylthio)pentane’s vapor pressure is reduced by ~30% at comparable temperatures .

Functionalized Thioethers

- 1,5-Bis(2-chloroethylthio)pentane (CAS 142868-94-8): A bifunctional thioether with chloroethyl groups. Its higher molecular weight (C₉H₁₈Cl₂S₂; 253.27 g/mol) and electronegative chlorine atoms enhance reactivity, making it a candidate for chemical warfare agent synthesis or specialized organic reactions .

- Perfluorinated analogs (e.g., 1-(perfluorobutyl)pentane): Fluorination drastically alters properties, increasing thermal stability and reducing solubility in polar solvents. These are used in niche applications like dielectric barrier discharge ionization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.